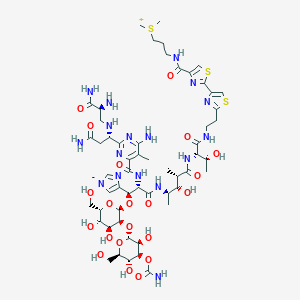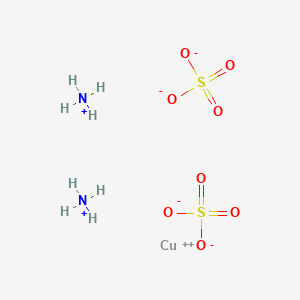
4-Chlorophthalsäureanhydrid
Übersicht
Beschreibung
4-Chlorophthalic anhydride is a monochlorinated aromatic anhydride. It is an isomer of 3-chlorophthalic anhydride and a derivative of phthalic anhydride. This compound has a chemical formula of C8H3ClO3 and a molar mass of 182.56 g/mol. It is known for its applications in the production of herbicides, pesticides, intermediates for active pharmaceutical ingredients, and as a monomer for the production of polyimides .
Wissenschaftliche Forschungsanwendungen
4-Chlorophthalic anhydride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
4-Chlorophthalic anhydride is a monochlorinated aromatic anhydride . It is primarily used in the production of herbicides and pesticides, intermediates for active pharmaceutical ingredients, and as a monomer for the production of polyimides . The primary targets of this compound are therefore the biochemical pathways involved in these applications.
Mode of Action
Like most acid anhydrides, 4-Chlorophthalic anhydride can hydrolyze in the presence of water . This hydrolysis reaction is a key part of its interaction with its targets. The compound’s mode of action is also influenced by its structure, which includes a chlorine atom and two carbonyl groups. These functional groups can participate in various chemical reactions, contributing to the compound’s activity.
Action Environment
The action of 4-Chlorophthalic anhydride can be influenced by various environmental factors. For instance, its hydrolysis reaction is dependent on the presence of water . Additionally, factors such as temperature and pH can influence its reactivity and stability. In industrial settings, these factors are carefully controlled to optimize the compound’s performance.
Biochemische Analyse
Biochemical Properties
It is known that like most acid anhydrides, it can hydrolyze in the presence of water . This property may influence its interactions with enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
It is known that it can hydrolyze in the presence of water , which may influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that it can hydrolyze in the presence of water , which may influence its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chlorophthalic anhydride can be synthesized through various methods. One common method involves the chlorination of phthalic anhydride. In this process, phthalic anhydride is reacted with chlorine gas in the presence of water at a temperature of around 70°C. The reaction is continued for 12 hours, followed by filtration and vacuum dehydration to obtain the final product .
Industrial Production Methods: Industrial production methods for 4-chlorophthalic anhydride include the chlorination of phthalic anhydride, chloro-o-xylene gas-phase or liquid-phase oxidation, and the Diels-Alder reaction followed by aromatization. These methods often involve complex process flows, high reaction temperatures, and the use of chlorine and acidic environments, which can lead to equipment corrosion and high production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chlorophthalic anhydride undergoes various chemical reactions, including hydrolysis, substitution, and condensation reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, 4-chlorophthalic anhydride hydrolyzes to form 4-chlorophthalic acid.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Condensation: It can react with amines to form imides, which are useful intermediates in the synthesis of polyimides.
Major Products:
Hydrolysis: 4-Chlorophthalic acid.
Substitution: Various substituted phthalic anhydrides depending on the nucleophile used.
Condensation: Imides and polyimides.
Vergleich Mit ähnlichen Verbindungen
3-Chlorophthalic anhydride: Another isomer with the chlorine atom in a different position.
Phthalic anhydride: The parent compound without any chlorine substitution.
4-Chlorophthalic anhydride’s unique properties make it valuable in various applications, particularly in the synthesis of high-performance polymers and active pharmaceutical ingredients.
Eigenschaften
IUPAC Name |
5-chloro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTRMCQEPDPCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151993 | |
| Record name | 4-Chlorophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-45-6 | |
| Record name | 4-Chlorophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorophthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROPHTHALIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPI93D0O61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 4-Chlorophthalic Anhydride?
A1: Several methods exist for synthesizing 4-Chlorophthalic Anhydride. One approach involves the direct chlorination of phthalic anhydride, using its monosodium salt in an aqueous medium with chlorine gas. [] Another route utilizes a Diels-Alder cyclization reaction between maleic anhydride and chloroprene, followed by aromatization of the resulting 4-chlorotetrahydrophthalic anhydride using liquid bromine. [, ]
Q2: Can you describe the structural characteristics of 4-Chlorophthalic Anhydride?
A2: 4-Chlorophthalic Anhydride (molecular formula: C8H3ClO3, molecular weight: 182.55 g/mol) is an aromatic anhydride with a chlorine atom substituted at the para position relative to one of the carbonyl groups on the phthalic anhydride core. Spectroscopic data, including FTIR and 1H-NMR, confirm the presence of the characteristic anhydride and aromatic functionalities. []
Q3: What is the solubility behavior of 4-Chlorophthalic Anhydride?
A3: The solubility of 4-Chlorophthalic Anhydride has been investigated in various solvents. It exhibits increasing solubility in ethyl acetate, acetone, and 1,4-dioxane with increasing temperature. [] Its solubility in other solvents like tert-amyl alcohol, carbon tetrachloride, cyclohexane, methanol, methyl acetate, and acetonitrile has also been studied. [] These studies are crucial for understanding its behavior in different reaction media and developing effective separation techniques.
Q4: Has the solid-liquid phase equilibrium of 4-Chlorophthalic Anhydride been studied in multi-component systems?
A4: Yes, researchers have investigated the solid-liquid phase equilibrium of 4-Chlorophthalic Anhydride in ternary systems. For instance, its behavior with 3-chlorophthalic anhydride and solvents like ethyl acetate and acetone has been examined to understand their separation possibilities through crystallization. [, ] Additionally, the ternary system with 3-chlorophthalic acid and water has been studied at different temperatures to inform potential separation processes for 3-chlorophthalic anhydride. []
Q5: How is 4-Chlorophthalic Anhydride used in polymer synthesis?
A5: 4-Chlorophthalic Anhydride serves as a valuable precursor for synthesizing various aromatic dianhydrides, which are essential monomers for high-performance polymers like polyimides. For instance, it can be reacted with potassium carbonate to yield 3,3',4,4'-tetracarboxydiphthalic ether dianhydride. [] It's also used in synthesizing polythioetherimides by reacting with 4,4’-oxydianiline and 1,3-bis(4-aminophenoxy) benzene. [] These polymers are known for their excellent thermal stability, mechanical strength, and solubility in organic solvents, making them suitable for applications requiring high performance. [, , ]
Q6: Does the isomeric nature of the synthesized dianhydrides influence the properties of the resulting polymers?
A6: Yes, the isomeric nature of the dianhydrides significantly affects the properties of the final polymers. For example, polyimides synthesized from 3,3'-diphenylthioether dianhydride, 2,3,3',4'-diphenylthioether dianhydride, and 2,2',3,3-diphenylthioether dianhydride, all derived from 4-Chlorophthalic Anhydride, exhibit distinct solubility profiles, thermal stabilities, and gas permeabilities. [, ] This control over polymer properties through isomeric variation makes 4-Chlorophthalic Anhydride a versatile building block.
Q7: Are there other notable applications of 4-Chlorophthalic Anhydride?
A7: 4-Chlorophthalic Anhydride is also a crucial starting material for synthesizing 4-hydroxyphthalic anhydride, which further leads to the creation of aromatic ester-containing dianhydrides. These dianhydrides are valuable in producing polyesterimides with good solubility and high thermal stability. []
Q8: What are the key aspects to consider regarding the large-scale production and application of 4-Chlorophthalic Anhydride?
A8: Large-scale synthesis of 4-Chlorophthalic Anhydride requires careful consideration of cost-effectiveness, process efficiency, and environmental impact. Researchers have explored optimizing reaction conditions for higher yield and purity while minimizing waste. [] Additionally, exploring alternative synthetic routes, like those using phase transfer catalysts, can contribute to more sustainable production. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B86618.png)




![15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene](/img/structure/B86627.png)



![1-Azaspiro[4.5]decane](/img/structure/B86638.png)


